2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Description
Introduction to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Systematic Nomenclature and IUPAC Classification
The compound this compound derives its name from the IUPAC nomenclature system, which prioritizes functional groups and substituent positions. The parent structure is acetamide , identified by the -NH-C(=O)-CH3 moiety. The nitrogen atom of the acetamide group is substituted with a 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl chain, while the oxygen atom is linked to a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl group.
Molecular Formula and Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.5 g/mol |
| CAS Registry Number | 2034531-67-2 |
| SMILES | Cn1ccc2ccn(CCNC(=O)COc3cccc4c3OC(C)(C)C4)c(=O)c21 |
The SMILES string clarifies the connectivity:
- The 2,3-dihydrobenzofuran ring (OC(C)(C)C4) is substituted with two methyl groups at position 2.
- The pyrrolo[2,3-c]pyridine system (n1ccc2ccn...c(=O)c21) contains a methyl group at position 1 and a ketone at position 7.
- The ethoxyacetamide bridge (COc3...CCNC(=O)) links the two heterocycles.
This nomenclature reflects the compound’s hybrid architecture, combining benzofuran and pyrrolopyridine motifs—a design strategy prevalent in modern drug discovery.
Historical Context of Benzofuran-Pyrrolopyridine Hybrid Scaffolds
Benzofuran and pyrrolopyridine derivatives have independently garnered attention for their pharmacological potential. The fusion of these systems represents a deliberate effort to synergize their bioactive properties.
Benzofuran Derivatives in Drug Discovery
Benzofuran-based compounds, such as 2-aroylbenzofurans and benzofuran-3-ones, have demonstrated anti-inflammatory activity through inhibition of NF-κB and cyclooxygenase (COX) enzymes. For example, celecoxib analogs incorporating benzofuran moieties exhibited enhanced COX-2 selectivity and gastrointestinal safety compared to traditional NSAIDs.
Pyrrolopyridine Pharmacophores
Pyrrolopyridines, particularly those with substituents at positions 1 and 7, are associated with kinase inhibition and anticancer activity. The 7-oxo group in the title compound mirrors structural features of ATP-competitive kinase inhibitors, which often utilize hydrogen-bonding interactions with backbone amides.
Hybridization Trends
The combination of benzofuran and pyrrolopyridine systems, as seen in the title compound, aligns with recent efforts to develop multitarget ligands. A 2023 study highlighted a benzofuran–pyrazole–pyridine hybrid that suppressed pro-inflammatory mediators (RANTES, CRP) in osteoarthritis models, underscoring the therapeutic potential of such architectures. Patent literature further supports this trend; EP0389037A1 describes dihydrobenzofuran carboxamides with gastrointestinal motility-enhancing effects, illustrating the scaffold’s versatility.
Positional Isomerism and Substituent Effects in Heterocyclic Systems
The biological activity of heterocyclic compounds is profoundly influenced by substituent positioning and electronic effects. The title compound’s structure exemplifies strategic substituent placement to optimize pharmacodynamic properties.
Benzofuran Substituent Analysis
- 2,2-Dimethyl Group : The geminal dimethyl groups on the dihydrobenzofuran ring induce conformational rigidity, potentially reducing metabolic oxidation at the 2-position. This modification mirrors strategies used in pro-drug design to enhance stability.
- 7-Oxy Linkage : The ether oxygen at position 7 serves as a hydrogen-bond acceptor, a feature critical for target engagement in many kinase inhibitors. Comparative studies show that 7-substituted benzofurans exhibit improved solubility over 6-substituted analogs.
Pyrrolopyridine Modifications
- 1-Methyl Group : The N-methyl substituent on the pyrrolopyridine ring mitigates first-pass metabolism by blocking cytochrome P450 oxidation. This aligns with pharmacokinetic optimization principles observed in CNS-active agents.
- 7-Oxo Moiety : The ketone at position 7 introduces a hydrogen-bond donor/acceptor pair, facilitating interactions with catalytic lysine residues in kinase binding pockets. Molecular modeling of analogous compounds suggests this group contributes to a 10-fold increase in binding affinity.
Electronic and Steric Considerations
A comparative analysis of substituent effects reveals:
| Substituent Position | Electronic Effect | Steric Impact | Biological Consequence |
|---|---|---|---|
| Benzofuran 2,2-dimethyl | Electron-donating | High | Enhanced metabolic stability |
| Pyrrolopyridine 1-methyl | Electron-neutral | Moderate | Reduced CYP-mediated clearance |
| Pyrrolopyridine 7-oxo | Electron-withdrawing | Low | Improved target binding affinity |
These structural nuances highlight the compound’s design rationale, balancing electronic modulation and steric hindrance to achieve desired pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(2)13-16-5-4-6-17(20(16)29-22)28-14-18(26)23-9-12-25-11-8-15-7-10-24(3)19(15)21(25)27/h4-8,10-11H,9,12-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYYWFLAKESAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC4=C(C3=O)N(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.41 g/mol. The structure features a benzofuran moiety linked through an ether bond to an acetamide group, which is further substituted with a pyrrolopyridine derivative. This unique configuration may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)C1=C(C=CC=C1OCC(=O)NCC2=C(C=CC=N2)C(=O)C)C |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in neurological processes. Preliminary studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is significant for the treatment of neurodegenerative disorders like Alzheimer's disease. By inhibiting AChE, the compound could increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.
In Vitro Studies
Recent research has demonstrated that derivatives of compounds similar to the target molecule exhibit significant inhibitory activity against AChE. For instance, several synthesized compounds showed IC50 values ranging from 0.0158 to 0.121 μM against AChE, indicating potent activity compared to established drugs like donepezil (IC50 = 0.123 μM) .
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of similar compounds led to improved cognitive function as measured by maze tests and memory retention tasks. The results indicated that these compounds could potentially reverse cognitive deficits associated with acetylcholine depletion.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of compounds related to our target molecule in oxidative stress models. The compounds demonstrated significant antioxidant activity, which is crucial for protecting neurons from damage caused by reactive oxygen species (ROS).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential:
- Absorption : Preliminary data suggest good oral bioavailability due to its lipophilic nature.
- Distribution : The compound is predicted to cross the blood-brain barrier effectively due to its molecular structure.
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is expected as primary clearance pathways.
Toxicological assessments indicate that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to confirm safety profiles.
Scientific Research Applications
1. Indoleamine 2,3-Dioxygenase Inhibition
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and tumor progression. IDO inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function. Studies suggest that compounds with similar structures can modulate immune responses and possess anti-cancer properties .
2. Anticancer Properties
The compound's structural analogs have demonstrated significant anticancer activity in various studies. For instance, derivatives containing the benzofuran structure have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . The presence of the pyrrolopyridine moiety may further enhance these effects by targeting specific cancer pathways.
Synthetic Pathways
The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity. Key synthetic routes include:
- Formation of Benzofuran Derivatives : This involves thermal rearrangement techniques to create the benzofuran skeleton from precursor compounds.
- Pyrrolopyridine Synthesis : Various cyclization methods can be employed to construct the pyrrolopyridine segment, which can then be linked to the benzofuran derivative through etherification reactions .
Case Studies
Case Study 1: IDO Inhibition and Cancer Immunotherapy
A study highlighted the potential of similar compounds as IDO inhibitors in cancer immunotherapy. The research demonstrated that treatment with these compounds led to increased T-cell activation and enhanced anti-tumor responses in murine models . This suggests that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide could serve as a promising candidate for further development in immunotherapeutic strategies.
Case Study 2: Structure-Activity Relationship Studies
Another investigation focused on the structure-activity relationship (SAR) of related compounds. This study revealed that modifications at specific positions on the benzofuran or pyrrolopyridine moieties significantly affected their biological activity against cancer cell lines. The findings emphasize the importance of optimizing structural features to enhance therapeutic efficacy .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydrobenzofuran moiety shares similarities with phthalide derivatives (e.g., compound in ), which are known for their role as intermediates in bioactive heterocycle synthesis.
- Unlike rapamycin analogs , which rely on macrolide frameworks, the target compound’s activity likely depends on localized electronic effects from its fused aromatic systems.
Comparison of Reaction Conditions:
Critical Note: The dimethyl groups on the dihydrobenzofuran core may hinder coupling efficiency compared to less sterically demanding analogs .
Q & A
Basic: What experimental techniques are critical for characterizing the structural integrity of this compound?
Answer:
Structural characterization requires a combination of spectroscopic and crystallographic methods:
- Single-crystal X-ray diffraction is essential for resolving bond lengths, angles, and stereochemistry, as demonstrated in analogous thiazolo-pyrimidine derivatives .
- NMR spectroscopy (e.g., H and C) confirms functional group connectivity. For example, H NMR can detect shifts in aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ 1.2–3.0 ppm), as seen in pyrrolo-pyridine analogs .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps, as shown in thiazolo-pyrimidine syntheses .
- Temperature control : Maintaining 0–5°C during nucleophilic substitutions minimizes side reactions, as applied in chromene-carbaldehyde derivatives .
- Catalysis : Piperidine or other bases can accelerate Knoevenagel condensations, improving yields by >20% in similar acetamide syntheses .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the dihydrobenzofuran and pyrrolo-pyridine moieties?
Answer:
- Fragment replacement : Substitute the dihydrobenzofuran with other bicyclic systems (e.g., dihydrothiophene) and compare bioactivity, as done with pyrido-pyrimidine analogs .
- Functional group modulation : Replace the acetamide’s methyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding, guided by SAR trends in related compounds .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases, referencing docking protocols for thieno-pyrimidine derivatives .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Compare NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian) to resolve ambiguities, as applied in pyrido[2,3-d]pyrimidine studies .
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR, critical for resolving discrepancies in pyrrolo-pyridine systems .
- Crystallographic backup : Prioritize X-ray analysis when spectral data conflict, as demonstrated for thiazolo-pyrimidine derivatives .
Advanced: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C, monitoring degradation via HPLC, as applied to pyrido-pyrimidine analogs .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, with activation energy () calculated from degradation rates at multiple temperatures.
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the acetamide group) using LC-MS, following protocols for benzoxazine derivatives .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- LC-MS/MS : Provides high sensitivity (LOD < 1 ng/mL) and specificity, as validated for structurally related pyrrolo-pyridines .
- UV-Vis spectroscopy : Use λ values near 270–300 nm (characteristic of conjugated dihydrobenzofuran systems) for quantification in purified samples .
Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (target <5), permeability (Caco-2 model), and cytochrome P450 interactions, as applied to pyrido-pyrimidine analogs .
- Solubility enhancement : Simulate the impact of salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins, informed by studies on benzoxazine derivatives .
Advanced: What strategies mitigate synthetic challenges in achieving regioselectivity during the formation of the pyrrolo-pyridine core?
Answer:
- Directed metalation : Use Pd-catalyzed C–H activation to control substitution patterns, as demonstrated in pyrido[3,4-d]pyrimidine syntheses .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to prevent unwanted cyclization, following protocols for pyrrolo[2,3-d]pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
